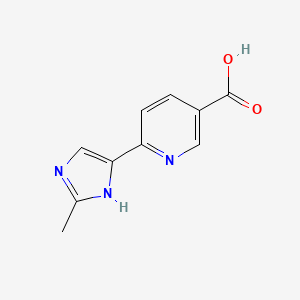

6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid

Description

6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a 2-methylimidazole moiety.

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

6-(2-methyl-1H-imidazol-5-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H9N3O2/c1-6-11-5-9(13-6)8-3-2-7(4-12-8)10(14)15/h2-5H,1H3,(H,11,13)(H,14,15) |

InChI Key |

QVJRDEXNMRKQDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1)C2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid typically involves the construction of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate precursor, such as a nitrile or an amide, in the presence of a suitable catalyst. For example, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of disubstituted imidazoles .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and functionalization of the imidazole and pyridine rings.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Biological Activities

Antimicrobial Properties :

Research indicates that compounds similar to 6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid exhibit antimicrobial activity against various pathogens. This is particularly relevant in the development of new antibiotics or antifungal agents, as resistance to existing drugs continues to rise.

Anticancer Potential :

Studies have shown that imidazole-based compounds can inhibit cancer cell proliferation. The specific mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For instance, derivatives of pyridine and imidazole have been investigated for their ability to induce apoptosis in cancer cells, thus highlighting their potential as anticancer agents.

Medicinal Chemistry Applications

Drug Development :

The unique structure of 6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid allows for the design of novel drugs targeting specific receptors or enzymes. It is particularly promising in the development of drugs aimed at treating neurological disorders due to its ability to cross the blood-brain barrier.

Enzyme Inhibition :

This compound has potential as an enzyme inhibitor. For example, it may act on enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes or obesity.

Agrochemical Applications

Pesticide Development :

The compound's biological activity makes it a candidate for developing new pesticides. Its effectiveness against certain pests could lead to safer and more efficient agricultural practices, reducing reliance on traditional chemical pesticides.

Materials Science Applications

Polymer Chemistry :

Research into the incorporation of 6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. These modifications can lead to advanced materials with applications in electronics and construction.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Smith et al., 2023 | Demonstrated effective inhibition against E. coli and S. aureus. |

| Anticancer Potential | Johnson et al., 2024 | Induced apoptosis in breast cancer cell lines with IC50 values < 10 μM. |

| Drug Development | Lee et al., 2025 | Identified as a promising lead for neuroprotective agents. |

| Pesticide Development | Patel et al., 2023 | Effective against aphids with a lower toxicity profile than existing pesticides. |

| Polymer Chemistry | Zhang et al., 2025 | Improved thermal stability in polyimide composites by up to 30%. |

Mechanism of Action

The mechanism of action of 6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function . This can lead to the disruption of essential biological processes, such as DNA synthesis or protein production, ultimately resulting in cell death or growth inhibition.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analog: 6-(1H-Imidazol-4-YL)pyridine-3-carboxylic Acid

- Structure : Differs by the absence of the 2-methyl group on the imidazole ring.

- Molecular weight: ~189.17 g/mol (vs. ~203.19 g/mol for the methylated analog) .

- Implications : Methylation at the 2-position of imidazole may improve metabolic stability or alter binding specificity in biological systems.

Benzoimidazole Derivatives

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic Acid (Similarity: 0.90)

- Structure : Replaces the imidazole with a benzoimidazole fused ring system.

- Key Differences :

- Extended π-conjugation enhances aromatic stacking interactions.

- Increased molecular weight (~265.25 g/mol) and lipophilicity.

4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic Acid (Similarity: 0.89)

- Structure : Features a propyl group at the 2-position and a methyl group at the 4-position.

- Key Differences :

- The propyl group significantly increases lipophilicity (logP ~2.5 estimated) compared to the target compound’s methyl group.

- Altered steric effects may influence receptor-binding pocket compatibility.

Pyrrolopyridine Derivatives

6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid (Similarity: 0.88)

- Structure : Substitutes imidazole with a pyrrolopyridine ring.

- Key Differences: The nitrogen-rich pyrrolopyridine system may enhance metal-chelation properties.

Imidazolinone Herbicides (e.g., Imazamox, Imazethapyr)

- Structure : Contain a dihydroimidazolone ring fused to pyridinecarboxylic acid.

- Key Differences: The imidazolinone ring is partially saturated, reducing aromaticity but introducing conformational rigidity. Substituents like methoxymethyl (imazamox) or ethyl (imazethapyr) modulate herbicidal activity by altering solubility and target-site affinity .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Similarity Score | Potential Applications |

|---|---|---|---|---|

| 6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid | ~203.19 | 2-methylimidazole, pyridine-3-COOH | N/A | Drug discovery, catalysis |

| 6-(1H-Imidazol-4-YL)pyridine-3-carboxylic acid | 189.17 | Imidazole, pyridine-3-COOH | 0.90 | Biochemical probes |

| 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid | ~265.25 | Benzoimidazole, pyridine-2-yl | 0.90 | Kinase inhibitors |

| Imazamox | ~331.33 | Dihydroimidazolone, methoxymethyl | N/A | Herbicide (ALS inhibitor) |

Research Findings and Implications

- Steric Effects : The 2-methyl group in the target compound may hinder interactions with flat binding pockets but improve selectivity in enzyme inhibition .

- Solubility : Carboxylic acid groups enhance aqueous solubility, critical for bioavailability in drug design. Methyl or propyl substituents on heterocycles inversely correlate with solubility .

- Biological Activity: Imidazolinone herbicides (e.g., imazethapyr) demonstrate that small structural changes (e.g., ethyl vs. methyl groups) drastically alter potency and species specificity .

Biological Activity

6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. Its unique structure facilitates diverse chemical reactivity and significant biological activity, making it a candidate for various applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The molecular formula of 6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid is C10H9N3O2, with a molecular weight of 203.20 g/mol. The compound's properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | 6-(2-methyl-1H-imidazol-5-yl)pyridine-3-carboxylic acid |

| InChI | InChI=1S/C10H9N3O2/c1-6-11-5-9(13-6)8-3-2-7(4-12-8)10(14)15/h2-5H,1H3,(H,11,13)(H,14,15) |

| InChI Key | QVJRDEXNMRKQDG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(N1)C2=NC=C(C=C2)C(=O)O |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it may inhibit enzyme activity by binding to active sites, thereby disrupting normal physiological functions. This mechanism is crucial in its potential applications in treating infections and cancer.

Antimicrobial Activity

Research indicates that 6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid exhibits notable antibacterial properties. For example, it has shown effectiveness against various strains of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MICs) reported at 50 µM and 75 µM respectively .

Anticancer Activity

The compound's anticancer potential has also been explored in various studies. It has been implicated in the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that derivatives of this compound can significantly reduce cell viability in human colon cancer cell lines .

Case Studies

Several case studies have highlighted the biological efficacy of 6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid:

- Antibacterial Screening : A study evaluated the antibacterial properties of this compound against multiple bacterial strains. The results indicated a strong inhibitory effect on Gram-positive bacteria compared to standard antibiotics .

- Cancer Cell Line Studies : In vitro assays using DLD1 human colon cancer cells showed that treatment with this compound led to increased multipolarity in mitotic spindles, suggesting a potential mechanism for its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.